molecular formula C7H8N4O B13588321 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole

5-Amino-3-(1-methyl-5-imidazolyl)isoxazole

Cat. No.: B13588321
M. Wt: 164.16 g/mol
InChI Key: CAPKMIDNDCZVEE-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods offer good yields and functional group compatibility.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ microwave-assisted reactions or other eco-friendly techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-methyl-5-imidazolyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl nitrite, isoamyl nitrite

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amine derivatives.

Scientific Research Applications

5-Amino-3-(1-methyl-5-imidazolyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by interacting with receptor binding sites, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is unique due to the presence of both an isoxazole and an imidazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H8N4O/c1-11-4-9-3-6(11)5-2-7(8)12-10-5/h2-4H,8H2,1H3

InChI Key

CAPKMIDNDCZVEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NOC(=C2)N

Origin of Product

United States

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